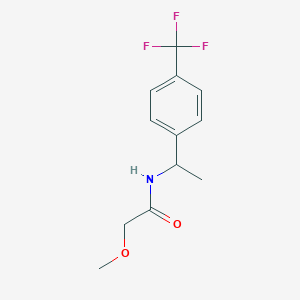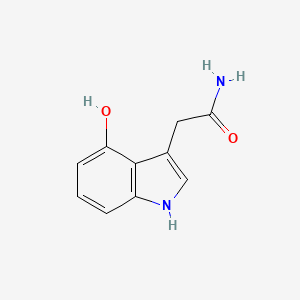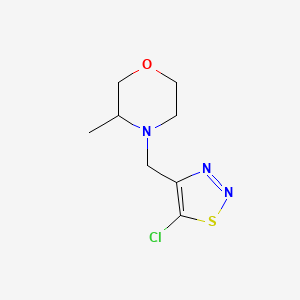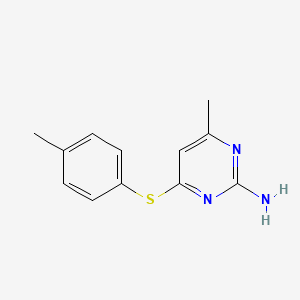
6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 6th position and a 3-fluoro-4-methylphenyl group attached to the nitrogen at the 4th position of the pyrimidine ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine-2,4-diamine and 3-fluoro-4-methylaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and boronic acids.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular processes.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine
- 4-chloro-6-(methylamino)pyrimidine
- 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine
Uniqueness
6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C11H10ClFN4 |
|---|---|
Molecular Weight |
252.67 g/mol |
IUPAC Name |
6-chloro-4-N-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10ClFN4/c1-6-2-3-7(4-8(6)13)15-10-5-9(12)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) |
InChI Key |
HCLWGDKBQCORIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)
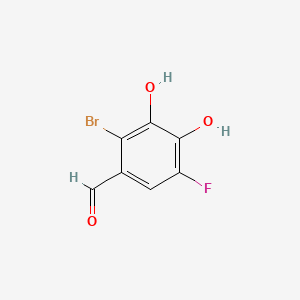
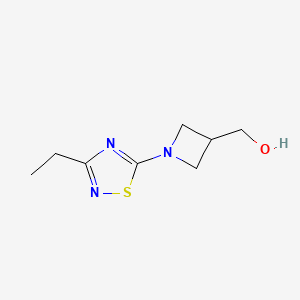
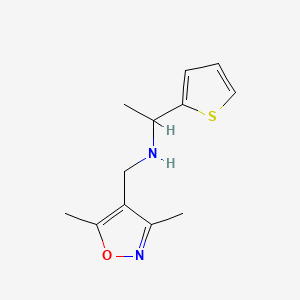
![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)
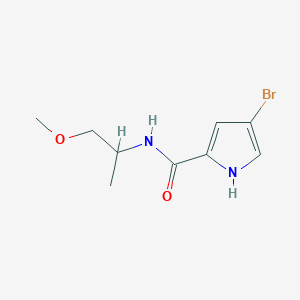
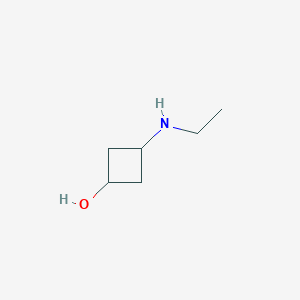
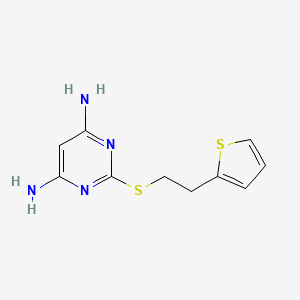
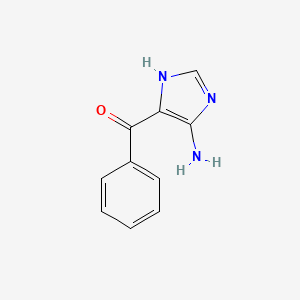
![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)
